molecular formula C18H15NO4 B3164734 (2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid CAS No. 893732-09-7

(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B3164734
CAS No.: 893732-09-7
M. Wt: 309.3 g/mol
InChI Key: NUIQTDIYZOHOCV-UITAMQMPSA-N
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Description

(2Z)-3-{3-[(4-Cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid is a synthetic acrylate derivative featuring a Z-configuration double bond. Its structure includes a 4-cyanophenoxy methyl group and a methoxy substituent on the phenyl ring, which contribute to its electronic and steric properties. This compound is commercially available (sc-311701, Santa Cruz Biotechnology) and is utilized in research as a synthetic intermediate or pharmacological probe .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-17-8-4-13(5-9-18(20)21)10-15(17)12-23-16-6-2-14(11-19)3-7-16/h2-10H,12H2,1H3,(H,20,21)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIQTDIYZOHOCV-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid , with CAS number 893732-09-7, is an acrylic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C18_{18}H15_{15}N1_{1}O4_{4}
Molecular Weight: 309.32 g/mol
CAS Number: 893732-09-7

The compound features a unique structure that includes a cyanophenoxy group and a methoxyphenyl moiety, which may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study on related compounds demonstrated that structural modifications can enhance cytotoxicity against cancer cells, highlighting the importance of specific substituents in the design of effective anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group is believed to play a significant role in enhancing the antioxidant capacity of the compound .

Anti-inflammatory Effects

Evidence suggests that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, which are involved in inflammatory processes. This effect may be beneficial in treating conditions characterized by chronic inflammation .

Antidiabetic Potential

The compound has also demonstrated anti-hyperglycemic effects by stimulating insulin secretion from pancreatic cells. Such properties indicate its potential use as a therapeutic agent for managing type 2 diabetes mellitus. Further research is necessary to elucidate the underlying mechanisms and optimize its efficacy in clinical settings .

Study 1: Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of various derivatives of acrylic acids, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited superior cytotoxicity against several cancer cell lines compared to its analogs, supporting its potential as a lead compound for further development .

Study 2: In Vivo Anti-inflammatory Activity

A recent in vivo study investigated the anti-inflammatory effects of this compound in animal models of inflammation. The findings revealed significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokine production, thereby reducing inflammation.
  • Insulin Sensitization : Enhancement of insulin signaling pathways contributing to improved glucose metabolism.

Comparison with Similar Compounds

Sulfonyl-Substituted Acrylates

A1 [(E)-2-(4-Methanesulfonylphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylic acid] and B1 [(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid] exhibit structural parallels to the target compound. Both feature sulfonyl groups but differ in substituents on the phenyl rings:

  • A1 : Contains a methoxy and hydroxyl group on the phenyl ring.
    • Yield: 62%, m.p. 235.2–235.3°C, UV λmax = 326 nm .
  • B1 : Lacks the methoxy group, with only a hydroxyl substituent.
    • Yield: 68%, m.p. 236.9–237.7°C, UV λmax = 310 nm .

Key Insight : The methoxy group in A1 extends conjugation, resulting in a higher λmax (326 nm vs. 310 nm) compared to B1. This highlights the role of electron-donating groups in modulating UV absorption.

Chlorophenyl-Containing Acrylates

  • (Z)-3-(4-Chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylic acid (4a): Synthesized via oxazolone ring-opening, this compound includes a 4-chlorophenyl group and benzamido substituent.
  • 3-(4-Chlorophenyl)acrylic acid : A simpler analog with a Cl substituent.
    • Molecular weight: 182.60, LogP: 2.63, moderate solubility in water (LogS: -2.3) .

Hydroxy-Substituted Acrylates

  • 2-Hydroxy-3-(4-hydroxyphenyl)acrylic acid (14) : Features two hydroxyl groups, leading to high polarity.
    • Yield: 70%, m.p. 207°C (decomp), distinct NMR signals for aromatic protons and hydroxyls .
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : A natural compound with antioxidant properties.
    • Uses: Pharmacological research, food/cosmetic additive, synthetic precursor .

Key Difference: The target compound’s cyanophenoxy and methoxy groups reduce hydrogen-bonding capacity compared to dihydroxy analogs, likely increasing lipophilicity.

Acrylates with Unique Substituents

  • TPD [(2Z)-2-(cyanomethyl)-3-{4-[4-(diphenylamino)biphenyl-4-ylamino]phenyl}acrylic acid]: Contains a diphenylamino group, synthesized via condensation with cyanoacetic acid.

Research Implications

  • Synthetic Methods: The target compound’s synthesis likely parallels methods for A1/B1 (condensation reactions) or TPD (cyanoacetic acid-based routes) .
  • Physicochemical Trends : Electron-withdrawing groups (e.g., CN, SO₂) increase stability and λmax, while hydroxyl groups improve solubility but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid, and how are key intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the methoxyphenyl core. For example, a Friedel-Crafts alkylation may introduce the cyanophenoxy-methyl group, followed by acrylation via a Wittig or Heck reaction to form the α,β-unsaturated carboxylic acid. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical for intermediate transformations . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures). Monitoring via TLC and HPLC ensures intermediate purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the stereochemistry (Z/E configuration) of the acrylic acid moiety and substitution patterns on the aromatic rings. Infrared (IR) spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic O-H stretch at ~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Methodological Answer : Initial studies focus on enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays or radiometric methods. For receptor binding, competitive displacement assays with labeled ligands (e.g., ³H or fluorescent probes) are common. Cell viability assays (MTT or resazurin) evaluate cytotoxicity at varying concentrations (1–100 μM). Positive controls (e.g., aspirin for COX-2) and statistical validation (triplicate runs, ANOVA) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity for the Z-isomer during acrylation?

  • Methodological Answer : Catalyst screening (e.g., palladium complexes for Heck reactions) and solvent polarity adjustments (DMF vs. THF) influence stereoselectivity. Base selection (e.g., NaOtBu vs. NaHMDS) impacts deprotonation rates, favoring Z-configuration via kinetic control . Temperature modulation (25–70°C) and microwave-assisted synthesis can reduce reaction times while maintaining selectivity. Monitoring via ¹H NMR (coupling constants for vinyl protons) and chiral HPLC validates stereochemical outcomes .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are docking results validated?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using target crystal structures (e.g., COX-2 PDB: 5KIR). Quantum mechanical calculations (DFT) optimize ligand geometry, while Molecular Dynamics (MD) simulations assess binding stability (100 ns trajectories). Validation involves comparing predicted binding affinities (ΔG) with experimental IC50 values. Mutagenesis studies (e.g., alanine scanning) on key residues (e.g., Arg120 in COX-2) confirm computational insights .

Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardizing protocols (e.g., IC50 determination via fixed ATP levels) and orthogonal assays (SPR for binding kinetics vs. enzymatic activity) improve reproducibility. Metabolite profiling (LC-MS) identifies degradation products that may interfere. Collaborative inter-laboratory validation and open-data sharing mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid
Reactant of Route 2
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(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid

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